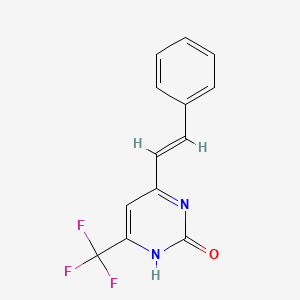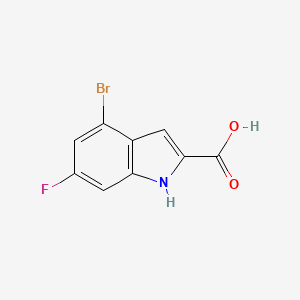
4-bromo-6-fluoro-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-6-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their diverse biological activities. This compound features a bromine atom at the 4th position, a fluorine atom at the 6th position, and a carboxylic acid group at the 2nd position of the indole ring. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can inhibit or promote certain biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the results of their action can vary widely depending on the specific targets and pathways they interact with .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-bromo-5-fluoro-nitrobenzene.
Condensation Reaction: This starting material undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal in dimethylformamide to form an intermediate.
Reduction and Cyclization: The intermediate is then subjected to reduction and cyclization reactions to yield 4-bromo-6-fluoro-1H-indole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4-bromo-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-bromo-6-fluoro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
4-bromo-6-fluoro-1H-indole: Lacks the carboxylic acid group.
6-bromo-4-fluoro-1H-indole-2-carboxylic acid: Similar structure but with different positions of bromine and fluorine atoms.
4-chloro-6-fluoro-1H-indole-2-carboxylic acid: Chlorine instead of bromine at the 4th position.
Uniqueness
4-bromo-6-fluoro-1H-indole-2-carboxylic acid is unique due to the specific arrangement of bromine, fluorine, and carboxylic acid groups on the indole ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
4-bromo-6-fluoro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-1-4(11)2-7-5(6)3-8(12-7)9(13)14/h1-3,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXJQHDHMHTMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701549-69-0 |
Source


|
| Record name | 4-bromo-6-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
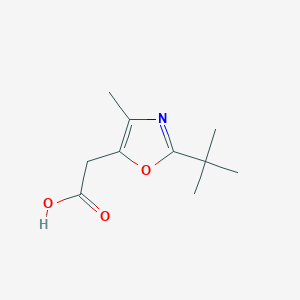
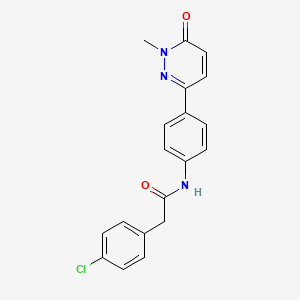
![methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/new.no-structure.jpg)
![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)
![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)
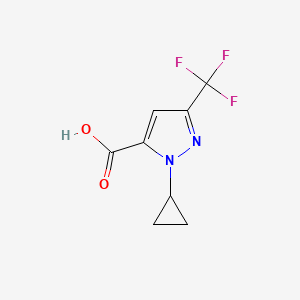
![1-(piperidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2927868.png)
![N-(4-carbamoylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2927870.png)

![2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline](/img/structure/B2927873.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)
